methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a benzoxazine ring fused with a benzoyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the benzoxazine ring through the reaction of an appropriate amine with a phenol derivative under acidic conditions. The resulting intermediate is then subjected to Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the esterification of the carboxylic acid group is achieved using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Mechanism of Action
The mechanism of action of methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can undergo ring-opening polymerization, leading to the formation of polybenzoxazines, which exhibit excellent thermal and mechanical properties. Additionally, the compound’s benzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate: This compound shares a similar benzoyl group but differs in the core structure, which includes a furo[3,2-c]pyran ring.
Benzoyl chloride, 4-methyl-: A simpler compound with a benzoyl group attached to a methyl-substituted benzene ring.
Uniqueness
Methyl 4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. Its ability to undergo ring-opening polymerization and form polybenzoxazines makes it valuable in materials science. Additionally, its potential biological activities and applications in organic synthesis further highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C18H17NO4 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
methyl 4-(4-methylbenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H17NO4/c1-12-7-9-13(10-8-12)17(20)19-11-16(18(21)22-2)23-15-6-4-3-5-14(15)19/h3-10,16H,11H2,1-2H3 |
InChI Key |
RAIIVHDSNCGPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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